molecular formula C25H15N3O3 B12415096 Pim-1 kinase inhibitor 2

Pim-1 kinase inhibitor 2

Cat. No.: B12415096
M. Wt: 405.4 g/mol
InChI Key: QSORYTOQPAORRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pim-1 kinase inhibitor 2 is a compound designed to inhibit the activity of the Pim-1 kinase enzyme. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and enhance the efficacy of other cancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-1 kinase inhibitor 2 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione as a starting material . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pim-1 kinase inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted analogs with potentially enhanced efficacy or reduced toxicity.

Scientific Research Applications

Pim-1 kinase inhibitor 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pim-1 kinase inhibitor 2 include other Pim kinase inhibitors such as AZD1208, SGI-1776, and TP-3654 . These compounds share a common mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the Pim-1 kinase enzyme. It has been shown to effectively inhibit Pim-1 kinase activity at low concentrations, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C25H15N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)pyridin-2-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27)

InChI Key

QSORYTOQPAORRD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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